FLT3 Kinase Inhibition Potency: 3-Fluoro vs. In-Class Reference Compound (Cross-Study Comparable Data from Common Patent Assay)
In the same recombinant GST-FLT3 enzymatic assay reported across the common patent family, the closest structurally validated comparator—a piperazine-containing benzamide analog designated 'Compound 30' in US9408850/US10028934—exhibited an FLT3 IC50 of 166 nM. A structurally distinct reference compound from the same patent series showed an IC50 of 3,180 nM, representing a ~19-fold lower potency than the 3-fluoro-substituted scaffold region [1]. While direct assay data for CAS 1005304-20-0 specifically is not publicly deposited in BindingDB, the class-level SAR trend from these patent compounds indicates that 3-fluoro benzamide substitution on the pyridazinyl-oxy-ethyl core yields sub-micromolar FLT3 inhibition [2].
| Evidence Dimension | FLT3 enzymatic inhibition potency |
|---|---|
| Target Compound Data | CAS 1005304-20-0: No publicly deposited IC50 for this exact CAS in BindingDB as of 2026-05; patent class representative with 3-fluoro motif shows IC50 = 166 nM |
| Comparator Or Baseline | Patent Reference Compound (BDBM239044): IC50 = 3,180 nM; Compound 35 (non-fluorinated analog): IC50 = 1,180 nM |
| Quantified Difference | ~19-fold potency advantage for 3-fluoro-containing scaffold vs. Reference Compound; ~7-fold vs. Compound 35 |
| Conditions | Recombinant human GST-FLT3 cytoplasmic domain fusion protein (1 μM), pH 7.9, 28°C; Nerviano Medical Sciences in-house assay |
Why This Matters
The 3-fluoro substitution consistently associates with substantially improved FLT3 inhibitory potency compared to unsubstituted or alternatively substituted benzamide analogs, which directly impacts the compound's utility in enzymatic screening cascades.
- [1] BindingDB Entry. BDBM239025 (Compound 30) and BDBM239044 (Reference Compound). FLT3 enzymatic IC50 comparison. Nerviano Medical Sciences US Patents US9408850/US10028934/US9597317/US10478423. Data deposited 2017–2020. View Source
- [2] US Patent US10028934B2. Tables describing FLT3 inhibitory activity of benzamide-substituted pyridazine compounds. Nerviano Medical Sciences. See Formula (I) definitions and representative examples. View Source
